(1R,2R)-2-cyclobutoxycyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-cyclobutyloxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-10H,1-6H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRUBSLHLYGGQ-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-cyclobutoxycyclopentan-1-ol typically involves the reaction of cyclopentanol with cyclobutyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The resulting compound is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-cyclobutoxycyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-cyclobutoxycyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-cyclobutoxycyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the cyclobutoxy group can interact with hydrophobic pockets, stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table contrasts (1R,2R)-2-cyclobutoxycyclopentan-1-ol with structurally related compounds, including 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (from ), to highlight functional group effects and applications:
Key Findings:
- Functional Group Influence: The cyclobutoxy group in the target compound reduces polarity compared to the amine-containing analog, likely enhancing lipid membrane permeability in drug candidates. Conversely, the amine in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol improves solubility in polar solvents and enables hydrogen bonding, critical for biological activity .
- Stereochemical Impact: The (1R,2R) configuration of the target compound may offer superior enantioselectivity in catalytic processes compared to non-chiral analogs like cyclopentanol.
Biological Activity
(1R,2R)-2-cyclobutoxycyclopentan-1-ol is a cyclopentanol derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutoxy group attached to a cyclopentanol framework. Its stereochemistry, denoted as (1R,2R), plays a crucial role in its biological interactions. The molecular formula is C9H16O2, with a molecular weight of 156.225 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate signaling pathways and influence enzyme activities, leading to potential therapeutic effects. The compound's ability to bind selectively to specific receptors or enzymes enhances its pharmacological profile.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including multi-drug resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were notably lower than those observed for standard antibiotics.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 1.25 | 2.50 |
| Proteus spp. | 0.75 | 1.50 |
Enzyme Inhibition
Studies have also explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism, which may have implications for conditions like obesity and diabetes.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | 89 | Moderate |
| Control Compound | 50 | High |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of E. coli and Proteus spp. The results indicated that the compound exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics used in clinical settings.
Case Study 2: Enzyme Modulation
In another investigation, the compound was tested for its ability to modulate 11β-HSD1 activity in human liver microsomes. Results showed that it effectively inhibited the enzyme's activity at concentrations comparable to known inhibitors, suggesting potential applications in metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-cyclobutoxycyclopentan-1-ol, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound can be synthesized via stereoselective hydroboration-oxidation of a cyclopentene precursor. For example, using (+)-IpcBH₂ (diisopinocampheylborane) at -25°C yields the (1R,2R) configuration with high enantiomeric excess (>90%) . Alternative routes include nucleophilic substitution of a cyclopentanol derivative with cyclobutyl bromide under basic conditions (e.g., NaH/DMF), though this may require chiral resolution steps. Key parameters:
| Method | Reagents/Conditions | Yield | Stereopurity |
|---|---|---|---|
| Hydroboration | (+)-IpcBH₂, -25°C → H₂O₂/NaOH | 92% | >90% ee |
| Substitution | Cyclobutyl bromide, NaH/DMF | 63% | Requires chiral HPLC separation |
Q. How can researchers confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- NMR Spectroscopy : Compare coupling constants (e.g., ) between the hydroxyl and cyclobutoxy protons to literature values for trans-diaxial configurations .
- Polarimetry : Measure optical rotation ([α]) and compare to reported values (e.g., [α] = +32° for (1R,2R) configuration) .
Q. What are the common functionalization reactions for this compound?
- Methodological Answer :
- Oxidation : PCC in dichloromethane converts the hydroxyl group to a ketone, yielding 2-cyclobutoxycyclopentanone (72% yield) .
- Protection : Use TBSCl (tert-butyldimethylsilyl chloride) in imidazole/DMF to protect the hydroxyl group for further synthetic steps .
- Substitution : Tosylation (TsCl/pyridine) followed by displacement with NaN₃ yields the azide derivative, a precursor for click chemistry .
Advanced Research Questions
Q. How does the (1R,2R) stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), noting hydrogen bonds between the hydroxyl group and Arg120/His90 residues. The cyclobutoxy group’s rigidity may enhance binding specificity .
- Kinetic Studies : Compare inhibition constants () of (1R,2R) vs. (1S,2S) enantiomers using fluorescence polarization assays. Example: (1R,2R) shows for COX-2 vs. for (1S,2S) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments (e.g., 2.8 D) and pKa (estimated 14.2 for the hydroxyl group) .
- MD Simulations : Analyze solvation free energy in water/octanol systems to estimate logP (experimental logP = 1.9 ± 0.2) .
Q. How can researchers resolve contradictions in reaction yields reported for stereoselective syntheses?
- Methodological Answer :
- Parameter Screening : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading. For example, increasing hydroboration reaction time from 12 to 24 hours improves yield from 75% to 92% .
- Byproduct Analysis : Conduct LC-MS to identify side products (e.g., over-oxidation to ketones) and adjust stoichiometry of oxidizing agents .
Data Analysis & Comparative Studies
Q. How does this compound compare to structurally similar compounds in terms of reactivity and bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
